Cas no 943-80-6 (p-Amino-L-phenylalanine)

Technical Introduction: p-Amino-L-phenylalanine p-Amino-L-phenylalanine is a non-natural amino acid derivative featuring an amino group at the para position of the phenyl ring. This structural modification enhances its utility in peptide synthesis, particularly for introducing aromatic amines as reactive handles in bioconjugation or crosslinking applications. Its chiral L-configuration ensures compatibility with biological systems, making it valuable in pharmaceutical research and the development of modified peptides or protein-based therapeutics. The para-substituted amino group also facilitates selective functionalization, enabling precise chemical modifications. High purity grades are available to meet stringent research and industrial requirements. This compound is commonly used in drug discovery, material science, and biochemical studies.
p-Amino-L-phenylalanine structure
p-Amino-L-phenylalanine structure
商品名:p-Amino-L-phenylalanine
CAS番号:943-80-6
MF:C9H12N2O2
メガワット:180.203782081604
MDL:MFCD00069927
CID:40378
PubChem ID:151001

p-Amino-L-phenylalanine 化学的及び物理的性質

名前と識別子

    • 4-Amino-L-phenylalanine
    • H-Phe(4-NH2)-OH
    • 4-Aminophenylalanine
    • 4-Amino-Phe-OH
    • H-p-Amino-Phe-OH · HCl
    • L-4-aminophe
    • L-4-Aminophenylalanine
    • p-Amino-L-phenylalanine
    • 4-Amino-phenylalanine
    • Acetoacetanilide
    • Alanine,3-(p-aminophenyl)-, L- (8CI)
    • Aminophenylalanine
    • L-(+)-p-Aminophenylalanine
    • H-p-Amino-Phe-OH HCl
    • AC-13622
    • p-Amino-L-phenylalanine hydrochloride (Salt/Mix)
    • Phenylalanine, 4-amino-
    • CHEBI:29737
    • AC-5868
    • J-300372
    • HY-W016480
    • Q27110251
    • F16190
    • AM82697
    • CHEMBL231389
    • A844939
    • 943-80-6
    • para-Aminophenylalanine
    • MFCD00069927
    • AKOS006238125
    • (2S)-3-(4-aminophenyl)-2-azanyl-propanoic acid
    • PD158334
    • L-Phenylalanine, 4-amino-
    • (2S)-2-amino-3-(4-aminophenyl)propanoic acid
    • AKOS015855687
    • para-Amino-phe
    • GS-6191
    • DTXSID90178828
    • Q-101630
    • L-4-amino phenylalanine
    • UNII-1567B560CH
    • L-4-NH2-Phe-OH
    • M01306
    • 2410-24-4
    • p-Aminophenylalanine
    • 1567B560CH
    • EN300-118972
    • SCHEMBL43852
    • CS-W017196
    • (S)-2-Amino-3-(4-aminophenyl)propionic acid
    • 4-Aminophenylalanine #
    • (S)-2-amino-3-(4-aminophenyl)propanoic acid
    • 4-Amino-L-phenylalanine (ACI)
    • L
    • Alanine, 3-(p-aminophenyl)-, L- (8CI)
    • 4-Amino-L-phenylalanine hydrate
    • A2651
    • MDL: MFCD00069927
    • インチ: 1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1
    • InChIKey: CMUHFUGDYMFHEI-QMMMGPOBSA-N
    • ほほえんだ: OC([C@H](CC1C=CC(=CC=1)N)N)=O

計算された属性

  • せいみつぶんしりょう: 180.09000
  • どういたいしつりょう: 180.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 89.3Ų
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 白色針状結晶
  • すいようせい: Soluble in water.
  • PSA: 89.34000
  • LogP: 1.50470
  • ようかいせい: 水に微溶解する。
  • かんど: Air Sensitive

p-Amino-L-phenylalanine セキュリティ情報

p-Amino-L-phenylalanine 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

p-Amino-L-phenylalanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A20411-250mg
4-Amino-L-phenylalanine
943-80-6 95%
250mg
¥24.0 2023-09-09
AAPPTec
UHF124-5g
H-Phe(4-NH2)-OH
943-80-6
5g
$75.00 2024-07-19
Fluorochem
M01306-5g
4-Amino-L-phenylalanine
943-80-6 95%
5g
£60.00 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003027-25g
p-Amino-L-phenylalanine
943-80-6 98%
25g
¥1212 2024-07-19
ChemScence
CS-W017196-25g
4-Amino-L-phenylalanine
943-80-6 ≥98.0%
25g
$171.0 2022-04-26
Chemenu
CM220294-25g
(S)-2-Amino-3-(4-aminophenyl)propanoic acid
943-80-6 95%
25g
$196 2021-06-09
eNovation Chemicals LLC
D641538-25g
4-Amino-L-phenylalanine
943-80-6 97%
25g
$760 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A20410-25g
4-Amino-L-phenylalanine
943-80-6 98%
25g
¥1218.0 2021-09-10
abcr
AB165787-100 g
L-4-Aminophenylalanine, 98% (H-L-Phe(4-NH2)-OH); .
943-80-6 98%
100g
€1406.00 2023-05-08
abcr
AB165787-5 g
L-4-Aminophenylalanine, 98% (H-L-Phe(4-NH2)-OH); .
943-80-6 98%
5g
€161.00 2023-05-08

p-Amino-L-phenylalanine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  18 h, 80 °C
リファレンス
Method for inducing environmental stress tolerance in plants
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Ammonia ,  Oxygen Solvents: Water ;  36 h, pH 7 - 7.1, 30 °C
リファレンス
Ultrastrong, Transparent Polytruxillamides Derived from Microbial Photodimers
Tateyama, Seiji; Masuo, Shunsuke; Suvannasara, Phruetchika; Oka, Yuuki; Miyazato, Akio; et al, Macromolecules (Washington, 2016, 49(9), 3336-3342

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: N-Methyl-2-pyrrolidone ;  40 h, 0 °C
リファレンス
Urea-based polymer with excellent tensile strength and heat resistance for molding material
, Japan, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ;  cooled; 30 min, rt
リファレンス
Preparation of conjugate containing cyclic peptide and method for producing same
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Water ;  3 h, rt
リファレンス
Distinct metabolites for photoreactive L-phenylalanine derivatives in Klebsiella sp. CK6 isolated from rhizosphere of a wild dipterocarp sapling
Wang, Lei; Hisano, Wataru; Murai, Yuta; Sakurai, Munenori; Muto, Yasuyuki; et al, Molecules, 2013, 18, 8393-8401

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Synthesis, characterization and inhibitory activities of (4-N3[3,5-3H]Phe10)PKI(6-22)amide and its precursors: photoaffinity labeling peptides for the active site of cyclic AMP-dependent protein kinase
Katz, Bernice M.; Lundquist, Lucy J.; Walsh, Donal A.; Glass, David B., International Journal of Peptide & Protein Research, 1989, 33(6), 439-45

p-Amino-L-phenylalanine Raw materials

p-Amino-L-phenylalanine Preparation Products

p-Amino-L-phenylalanine 関連文献

p-Amino-L-phenylalanineに関する追加情報

Exploring p-Amino-L-phenylalanine: A Comprehensive Overview

p-Amino-L-phenylalanine, identified by the CAS number 943-80-6, is a significant compound in the field of amino acid derivatives. It is a modified version of L-phenylalanine, one of the essential amino acids, with an additional amino group attached to the para position of the benzene ring. This structural modification imparts unique properties to the compound, making it a subject of interest in various scientific and industrial applications.

The synthesis of p-Amino-L-phenylalanine involves advanced chemical techniques, often leveraging stereochemistry to ensure the correct configuration of the amino acid. Recent advancements in asymmetric synthesis have enabled researchers to produce this compound with high enantiomeric excess, which is crucial for its application in chiral environments such as pharmaceuticals and biotechnology. The compound's structure has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological systems.

In terms of biological activity, p-Amino-L-phenylalanine has shown promising results in preclinical studies. Researchers have explored its role as a potential precursor for bioactive molecules, including peptides and proteins. Its ability to incorporate into peptide chains without disrupting their secondary structure makes it a valuable tool in peptide synthesis. Moreover, studies have indicated that this compound may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.

The application of p-Amino-L-phenylalanine extends beyond basic research into industrial settings. In the food industry, it has been considered as a flavor enhancer due to its ability to modulate taste perception. Additionally, its use in cosmetics has been explored for its potential to improve skin elasticity and reduce signs of aging. These diverse applications highlight the versatility of this compound and its significance in multiple sectors.

Recent breakthroughs in computational chemistry have further enhanced our understanding of p-Amino-L-phenylalanine. Molecular docking studies have revealed potential binding sites on various enzymes, suggesting its role as a lead compound in drug discovery. Furthermore, machine learning algorithms have been employed to predict its pharmacokinetic properties, aiding in the design of more efficient drug delivery systems.

In conclusion, p-Amino-L-phenylalanine (CAS No. 943-80-6) stands out as a versatile and intriguing compound with a wide range of applications. Its unique structure, coupled with advancements in synthetic and computational techniques, positions it as a key player in future research and development across various industries.

おすすめ記事

推奨される供給者
atkchemica
(CAS:943-80-6)p-Amino-L-phenylalanine
CL13768
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ